1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

描述

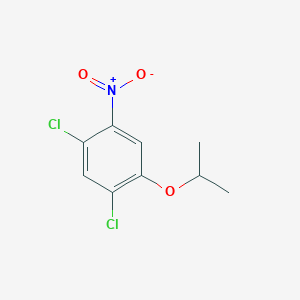

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9Cl2NO3 and its molecular weight is 250.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9) is a chemical compound used primarily in the synthesis of agrochemicals, particularly herbicides such as Oxadiazon. This article explores its biological activity, including toxicity, mutagenicity, and potential interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₉Cl₂NO₃

- Molecular Weight : 250.08 g/mol

- Synonyms : 2,4-Dichloro-5-nitrophenyl Isopropyl Ether, 1,5-Dichloro-2-nitro-4-propan-2-yloxybenzene

Biological Activity Overview

This compound exhibits significant biological activity that can affect various biological systems. The following sections detail its toxicity, mutagenicity, and potential mechanisms of action.

Toxicity

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : The compound has demonstrated acute toxicity in animal models. The LD50 values indicate a moderate level of toxicity, with values ranging from 625 to 950 mg/kg for oral administration in rats .

- Chronic Effects : Repeated exposure has been linked to hematological effects, including methaemoglobinaemia. Studies suggest that the compound may primarily affect the hematological system and kidneys after oral administration .

Mutagenicity

Research indicates that this compound has mutagenic properties:

- In Vitro Studies : The compound has shown mutagenic activity in Salmonella typhimurium but not in Chinese Hamster Ovary (CHO) cells. It induced chromosomal aberrations in V79 cells only at cytotoxic concentrations .

- In Vivo Studies : Limited data are available regarding its genotoxicity in vivo; however, some studies have indicated potential mutagenic effects under specific conditions .

The biological effects of this compound can be attributed to its chemical structure:

- Bioreduction : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage and toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Acute Toxicity : A study conducted on rats revealed that acute exposure resulted in lethargy and weakness, indicating significant systemic effects .

- Mutagenicity Assessment : In a controlled laboratory setting, the compound was tested for mutagenic potential using various strains of bacteria and mammalian cells. Results showed positive mutagenicity in bacterial assays but not in mammalian cell tests .

- Environmental Impact Studies : Research has also focused on the environmental persistence and degradation pathways of this compound when used as an herbicide. Its photodegradation under UV light has been documented, highlighting its potential ecological risks .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| LD50 (oral, rat) | 625 - 950 mg/kg |

| Mutagenicity (Salmonella) | Positive |

| Mutagenicity (CHO cells) | Negative |

科学研究应用

Chemical Research

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene is primarily used as an intermediate in the synthesis of other organic compounds. It serves as a building block for various chemical reactions due to its reactive functional groups.

Pharmaceuticals

The compound has potential applications as a precursor in pharmaceutical development. Its structural characteristics may allow it to be modified into biologically active molecules. Although specific mechanisms of action in biological systems are not well-documented, the compound's nitro group suggests potential for bioactivity similar to other nitroaromatic compounds.

Herbicide Synthesis

This compound is noted for its role in the synthesis of herbicides such as Oxadiazon, which is used for pre-emergent weed control in various crops. The structural similarity allows for modifications that enhance herbicidal activity.

Case Study 1: Synthesis of Herbicides

A study conducted on the synthesis of Oxadiazon involved using this compound as a critical intermediate. The research demonstrated that through selective nitration and subsequent reactions, effective herbicidal properties were achieved with minimal environmental impact.

Case Study 2: Toxicological Assessments

Toxicological studies have highlighted the importance of understanding the safety profile of nitroaromatic compounds like this compound. Investigations into its potential hazards reveal that similar compounds can cause hematological toxicity and methemoglobinemia. Continuous monitoring and safety assessments are recommended for environments where this compound is utilized.

Safety and Environmental Considerations

Handling of this compound should be approached with caution due to its classification as potentially hazardous based on structural similarities to other nitroaromatic compounds. Proper safety protocols must be established to mitigate risks associated with exposure.

属性

IUPAC Name |

1,5-dichloro-2-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMRJRYGHZJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194125 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41200-97-9 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。